molecular formula C11H12O4S B2479807 3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid CAS No. 2287289-99-8

3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid

Cat. No. B2479807
CAS RN: 2287289-99-8
M. Wt: 240.27
InChI Key: SZUWJRLYNJYSCS-UHFFFAOYSA-N
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Description

3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid, also known as TBOA, is a chemical compound that has been the subject of several scientific studies due to its potential applications in neuroscience research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft.

Scientific Research Applications

Synthesis and Characterization

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a chemically related compound, was synthesized using Et3SiH/I2 as a reducing agent and characterized by various methods including IR, 1H NMR, 13C NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).

Chemical Transformations

  • The compound has been involved in Stobbe condensation reactions, showcasing its ability to undergo cyclization and contribute to the synthesis of complex organic structures like phenanthrene derivatives (Abdel‐Wahhab, El-Assal, Ramses, & Shehab, 1968).

Biological Activity

  • Thiophene-3-carboxamide derivatives, closely related to the compound , have demonstrated antibacterial and antifungal activities. Their molecular structure shows certain coplanar arrangements and intermolecular interactions which are crucial for their biological activity (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Application in Organic Synthesis

  • The compound has been utilized in the synthesis of complex organic molecules like o-terphenyls and triphenylenes, indicating its role as a versatile building block in organic synthesis (Brenna, Fuganti, & Serra, 1998).

Potential in Carcinogenic Studies

  • A study described the synthesis of a compound that is a potential carcinogen, derived from a structurally similar compound, highlighting its significance in environmental and health-related research (Kumar, 2001).

Antibacterial Applications

  • The synthesis and antibacterial activity of 2-[(methoxycarbonyl)methylene]cephalosporins, which are structurally similar, were investigated, indicating the compound's potential use in developing new antibacterial agents (Kim, Misco, Haynes, & Mcgregor, 1984).

properties

IUPAC Name

3-methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-15-11(14)9-7-5-3-2-4-6(7)8(16-9)10(12)13/h2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUWJRLYNJYSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCC2=C(S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid

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